molecular formula C14H16BrNO4 B033732 Diethyl 2-((4-bromophenylamino)methylene)malonate CAS No. 101937-44-4

Diethyl 2-((4-bromophenylamino)methylene)malonate

Cat. No.: B033732
CAS No.: 101937-44-4
M. Wt: 342.18 g/mol
InChI Key: CZRWKFPNRGCSND-UHFFFAOYSA-N
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Description

Diethyl 2-((4-bromophenylamino)methylene)malonate (CAS: 101937-44-4, molecular formula: C₁₄H₁₆BrNO₄) is a malonate derivative widely used as an intermediate in synthesizing pyrazoloquinolinones . Its structure features a 4-bromoaniline moiety conjugated with a malonate ester, enabling cyclization reactions.

Synthesis: The compound is synthesized via condensation of 4-bromoaniline (1.2 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol) at 403 K for 2 hours, yielding 73% after recrystallization from methanol . X-ray crystallography reveals intramolecular hydrogen bonds (N–H···O) stabilizing the planar conformation, critical for its reactivity in heterocycle formation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[(4-bromoanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRWKFPNRGCSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966176
Record name Diethyl [(4-bromoanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5185-36-4
Record name Diethyl [(4-bromoanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Synthesis

Reactants and Stoichiometry :

  • 4-Bromoaniline : 1.2 mmol

  • Diethyl ethoxymethylenemalonate (EMME) : 1.2 mmol

Reaction Conditions :

  • Temperature : 403 K (130°C)

  • Duration : 2 hours

  • Atmosphere : Inert (e.g., nitrogen or argon)

  • Workup : Evaporation of low-boiling components under reduced pressure, followed by recrystallization from methanol.

Yield : 73% after purification.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine group of 4-bromoaniline on the electrophilic methylene carbon of EMME, forming a conjugated enamine structure. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the planar conformation, as confirmed by X-ray diffraction.

Alternative Solvent-Based Methods

Industrial protocols often employ solvents to enhance reaction control and scalability. For example, toluene or ethanol may serve as reaction media, with p-toluenesulfonic acid (PTSA) as a catalyst to accelerate condensation.

Typical Protocol :

  • Solvent : Toluene (10 mL per gram of 4-bromoaniline)

  • Catalyst : PTSA (5 mol%)

  • Temperature : 120–135°C

  • Duration : 2–6 hours

  • Yield : Up to 90% after recrystallization.

Optimization Strategies for Enhanced Efficiency

Critical Parameters

  • Stoichiometric Balance : Equimolar ratios of 4-bromoaniline and EMME minimize byproducts like unreacted aniline or residual EMME.

  • Heating Rate : Gradual temperature ramping prevents decomposition of the thermally sensitive enamine intermediate.

  • Purification Techniques :

    • Recrystallization : Methanol or diethyl ether yields white crystalline solids with >99% purity.

    • Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 4:1) resolves polar impurities.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing. Key advancements include:

  • Automated Feed Systems : Precise dosing of reactants reduces human error.

  • In-Line Analytics : Real-time HPLC monitoring ensures reaction completion.

Table 1: Comparison of Lab-Scale vs. Industrial Methods

ParameterLaboratory-ScaleIndustrial-Scale
Reactor Type Batch glasswareContinuous flow reactor
Temperature Control Oil bathJacketed reactors with PID controllers
Yield 73–90%85–92%
Purity >99% (HPLC)>99.5% (HPLC)

Structural Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3):

    • δ 11.28 (d, J = 13.3 Hz, 1H, NH)

    • δ 7.61–6.99 (m, 4H, Ar–H)

    • δ 4.37–4.28 (q, 4H, OCH2CH3)

    • δ 1.38–1.32 (t, 6H, CH3).

  • 13C NMR (100 MHz, CDCl3):

    • δ 168.1 (C=O), 165.3 (C=O)

    • δ 152.7 (C=N)

    • δ 132.1–115.9 (Ar–C)

    • δ 61.2 (OCH2CH3), 14.1 (CH3).

  • ESI-MS : m/z 342.0/344.0 [M+H]+ (1:1 ratio from 79Br/81Br isotopes).

X-ray Crystallography

Single-crystal analysis reveals:

  • Intramolecular Hydrogen Bonding : N–H⋯O (2.08 Å) stabilizes a six-membered ring.

  • Intermolecular Interactions : C–H⋯O (2.42 Å) links molecules into a stable lattice.

Table 2: Crystallographic Data

ParameterValue
Crystal System Monoclinic
Space Group P21
a, b, c (Å) 9.2440, 6.5000, 13.448
β (°) 110.10
V (ų) 758.8
Z 2

Challenges and Mitigation Strategies

Byproduct Formation

  • Residual EMME : Add hexane washes to remove nonpolar impurities.

  • Oxidation Products : Conduct reactions under inert atmosphere to prevent enamine degradation.

Polymorphism Issues

Discrepancies in reported melting points (71–73°C vs. 79–81°C for chloro analogs) underscore the need for controlled recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((4-bromophenylamino)methylene)malonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include quinones and other oxidized compounds.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Organic Synthesis

Diethyl 2-((4-bromophenylamino)methylene)malonate serves as a versatile building block in organic synthesis. It is particularly useful in forming carbon-carbon bonds through reactions such as the Knoevenagel condensation , which involves reacting aldehydes or ketones with active methylene compounds to produce α,β-unsaturated carbonyl compounds. This property makes it valuable for synthesizing complex organic molecules and pharmaceuticals.

Research has indicated that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens, including fungi like Fusarium oxysporum, where it acts as a fungicidal agent by inhibiting mycelial growth . The presence of the bromine atom enhances its bioactivity by influencing its binding affinity to biological targets.

Pharmaceutical Development

This compound is being investigated as a potential pharmaceutical intermediate. Its structural characteristics allow for modifications that can lead to new drug candidates with enhanced therapeutic efficacy. Ongoing research focuses on its role in synthesizing pyrazoloquinolinones, which have been identified as having significant medicinal properties .

Case Studies and Experimental Findings

  • Antifungal Activity Study : In a study assessing the antifungal properties of various derivatives, this compound demonstrated significant inhibition of Fusarium oxysporum at nanomolar concentrations, indicating its potential as a lead compound for fungicide development .
  • Synthesis of Pyrazoloquinolinones : A multi-step synthesis involving this compound yielded several pyrazoloquinolinone derivatives, which were evaluated for their anticancer activities, showcasing the compound's utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of Diethyl 2-((4-bromophenylamino)methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the malonate moiety can undergo chemical transformations that modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Halogen-Substituted Derivatives

Diethyl 2-[(3-Bromophenyl)amino]methylene]malonate (2b)
  • Substituent : 3-Bromo (meta position).
  • Synthesis : Similar to the para-bromo derivative but uses 3-bromoaniline, yielding 90% with m.p. 71–73°C .
Diethyl 2-(((4-Chlorophenyl)amino)methylene)malonate (2a)
  • Substituent : 4-Chloro.
  • Synthesis : Prepared from 4-chloroaniline, yielding 78.5% with m.p. 63–65°C .
  • Key Differences : Chlorine’s smaller atomic radius and lower electronegativity compared to bromo result in weaker intermolecular interactions, lowering the melting point.
Diethyl 2-(((4-Fluorophenyl)amino)methylene)malonate (2b)
  • Substituent : 4-Fluoro.
  • Synthesis : Yields 55.7% with m.p. 68–70°C .
  • Key Differences : Fluorine’s strong electron-withdrawing effect enhances electrophilicity, but lower polarizability reduces van der Waals interactions, explaining the lower yield and higher m.p. than chloro analogs.

Electron-Donating Substituents

Diethyl 2-(((4-Methoxyphenyl)amino)methylene)malonate
  • Substituent : 4-Methoxy.
  • Properties : CAS 83507-70-4; the methoxy group donates electrons via resonance, increasing solubility in polar solvents .
  • Reactivity : Reduced electrophilicity compared to halogenated analogs, requiring harsher conditions for cyclization.

Heterocyclic and Hydrazinyl Derivatives

Diethyl 2-[(4H-1,2,4-Triazol-4-ylamino)methylene]malonate
  • Structure : Incorporates a triazole ring (C₁₀H₁₄N₄O₄, m.w. 254.24 g/mol) .
Hydrazinyl Derivatives (e.g., 5b–5d)
  • Examples : Naphthyl (5b), trichlorophenyl (5c), and trifluoromethylphenyl (5d) hydrazinyl derivatives .
  • Reactivity: Hydrazine groups facilitate formation of pyrazole or pyridazine rings, diverging from the quinoline/quinolone pathways of bromo analogs.

Non-Amino Methylene Derivatives

Diethyl 2-[(4-Methylphenyl)methylene]malonate
  • Structure: Lacks the amino group (CAS 14111-33-2, C₁₅H₁₈O₄) .
  • Key Differences: Absence of the amino-methylene linkage limits cyclization to malonate-based reactions (e.g., Knoevenagel condensations) rather than heterocyclic ring formation.

Comparative Data Table

Compound Substituent/Group Yield (%) m.p. (°C) Key Applications
4-Bromo (target compound) 4-Br, NH-methylene 73 N/A Pyrazoloquinolinone synthesis
3-Bromo 3-Br, NH-methylene 90 71–73 Ligand synthesis
4-Chloro 4-Cl, NH-methylene 78.5 63–65 Quinolone-3-carboxamide precursor
4-Fluoro 4-F, NH-methylene 55.7 68–70 Not reported
4-Methoxy 4-OMe, NH-methylene N/A N/A Solubility studies
Triazole derivative Triazole, NH-methylene N/A N/A Enzyme inhibition studies
Hydrazinyl (5b) Naphthyl hydrazine N/A N/A Antimalarial agents

Impact of Substituents on Properties and Reactivity

  • Electronic Effects : Halogens (Br, Cl, F) withdraw electrons, enhancing electrophilicity for nucleophilic cyclization. Methoxy groups donate electrons, reducing reactivity .
  • Steric Effects : Para-substituted bromo and chloro derivatives exhibit planar conformations ideal for cyclization, while meta-substituted analogs may face steric hindrance .
  • Biological Relevance : Triazole and hydrazine derivatives show promise in targeting enzymes (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) , whereas halogenated analogs are primarily synthetic intermediates.

Biological Activity

Diethyl 2-((4-bromophenylamino)methylene)malonate (DEPMM) is an organic compound recognized for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of DEPMM, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

DEPMM has the molecular formula C14H16BrNO4C_{14}H_{16}BrNO_{4} and features a malonate moiety linked to a 4-bromophenylamino group. The presence of the bromine atom enhances its reactivity, making it a valuable candidate in medicinal chemistry and organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Knoevenagel condensation .

The biological activity of DEPMM is largely attributed to its structural characteristics, which facilitate interactions with various biological targets. The bromophenyl group is crucial for binding to target molecules, while the malonate moiety contributes to the compound's reactivity. Research indicates that DEPMM can form stable complexes with biomolecules, which may elucidate its mechanism of action and therapeutic potential .

Antimicrobial Activity

Research has demonstrated that DEPMM exhibits significant antimicrobial properties. For instance, studies have classified derivatives of diethyl 2-((aryl(alkyl)amino)methylene)malonates as either fungicidal or fungistatic , depending on their ability to inhibit mycelial growth in pathogens like Fusarium oxysporum . The IC50 values for these compounds ranged from 0.013 to 35 µM, indicating strong antifungal potential .

Anticancer Properties

DEPMM has also been investigated for its anticancer activity. Its structural features allow it to interact with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth. The compound's ability to form stable complexes with cellular targets may enhance its efficacy against various cancer types .

Comparative Analysis with Similar Compounds

To better understand DEPMM's unique properties, a comparison with structurally similar compounds reveals significant distinctions:

Compound NameStructureUnique Features
Diethyl 2-((phenylamino)methylene)malonateLacks bromine; potential for different biological activityLower reactivity compared to DEPMM
Diethyl 2-((3-chlorophenylamino)methylene)malonateChlorine substitution may alter reactivityDifferent electronic properties affecting bioactivity
Diethyl 2-((4-nitrophenylamino)methylene)malonateNitro group introduces different electronic propertiesPotentially reduced binding affinity compared to DEPMM

DEPMM stands out due to the presence of the bromine atom, which not only enhances its chemical behavior but also contributes significantly to its biological activity .

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in MDPI highlighted the antifungal efficacy of DEPMM derivatives against Fusarium oxysporum, showing promising results in inhibiting mycelial growth at nanomolar concentrations .
  • Anticancer Research : Investigations into DEPMM's anticancer properties have revealed its capability to induce apoptosis in specific cancer cell lines, although further research is necessary to fully elucidate these mechanisms .
  • Synthesis and Characterization : The synthesis of DEPMM typically involves the reaction of diethyl malonate with 4-bromoaniline under controlled conditions. The resulting compound can be characterized using techniques such as X-ray crystallography, which confirms its stable intermolecular hydrogen bonding patterns .

Q & A

Q. What is the optimized synthetic route for Diethyl 2-((4-bromophenylamino)methylene)malonate?

The compound is typically synthesized via a one-pot condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (EMME) . Key steps include:

  • Reaction Conditions : Heating at 403 K (130°C) for 2 hours under inert atmosphere .
  • Purification : Recrystallization from methanol yields pure crystals (73% yield) suitable for X-ray diffraction studies .
  • Critical Parameters : Stoichiometric equivalence of reactants and controlled cooling to prevent byproduct formation.

Q. How is the compound characterized structurally, and what analytical methods are critical?

  • X-ray Crystallography : Reveals intramolecular N–H⋯O hydrogen bonding, forming a six-membered ring, and intermolecular C–H⋯O interactions stabilizing the crystal lattice .
  • Spectroscopy :
    • ¹H NMR : Key signals include the NH proton (δ ~11.0 ppm, d, J = 13.2 Hz) and ethoxy groups (δ ~4.3 ppm) .
    • IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N–H (3200–3300 cm⁻¹) .

Note : Discrepancies in melting points (e.g., 71–73°C vs. 79–81°C for chloro analogs) highlight the need for rigorous recrystallization .

Q. What are common challenges in purifying this compound?

  • Byproduct Formation : Incomplete condensation may leave residual EMME or unreacted aniline.
  • Solution : Use hexane washes to remove nonpolar impurities or silica gel chromatography for polar byproducts .
  • Crystallization Issues : Slow evaporation of methanol is essential to obtain diffraction-quality crystals .

Advanced Research Questions

Q. How do electronic effects of the 4-bromo substituent influence reactivity in cyclization reactions?

The electron-withdrawing bromo group:

  • Enhances Electrophilicity : Facilitates nucleophilic attack during cyclization (e.g., Gould-Jacobs reactions to form quinolones) .
  • Kinetic Studies : Microwave-assisted synthesis reduces reaction time from hours to minutes, improving yield (e.g., 90% for ethyl-quinolon-4-one derivatives) .

Mechanistic Insight : Intramolecular hydrogen bonding (N–H⋯O) stabilizes transition states, as confirmed by DFT calculations on analogous compounds .

Q. How can data contradictions in spectroscopic results be resolved?

  • Case Study : Discrepancies in ¹H NMR chemical shifts (e.g., NH proton at δ 11.0 vs. δ 8.1 in fluorinated analogs) arise from solvent polarity and hydrogen bonding .
  • Resolution : Use deuterated DMSO for NH proton visibility or variable-temperature NMR to assess dynamic effects .

Q. What strategies improve regioselectivity in heterocyclic syntheses using this compound?

  • Substituent Effects : Electron-deficient aryl groups (e.g., 4-bromo) favor cyclization at the malonate’s α-carbon .
  • Catalytic Additives : p-Toluenesulfonic acid (pTSA) accelerates imine formation, reducing side reactions .
  • Solvent Screening : Diphenyl ether at 250°C promotes clean cyclization via aza-Michael addition pathways .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Predict binding affinity to biological targets (e.g., antimicrobial enzymes) using crystal structure data .
  • QSAR Studies : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimicrobial activity in benzo[h][1,6]naphthyridine derivatives .

Q. What are the limitations of malonate-based intermediates in multi-step syntheses?

  • Decarboxylation Risk : High temperatures (>150°C) during cyclization may lead to CO₂ loss, requiring precise thermal control .
  • Solution : Use low-boiling solvents (e.g., toluene) with Dean-Stark traps to remove ethanol and suppress side reactions .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods for time-sensitive reactions .
  • Characterization : Combine X-ray crystallography with DFT calculations to validate hydrogen-bonding networks .
  • Data Validation : Cross-reference melting points and NMR shifts with literature analogs (e.g., 4-chloro derivatives) to identify anomalies .

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